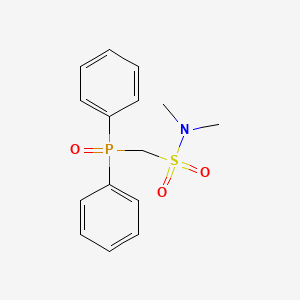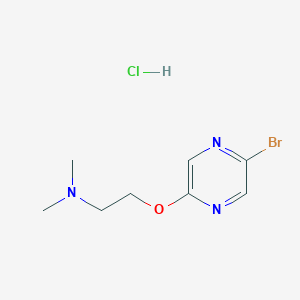
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 5-bromopyrazine.
Etherification: The 5-bromopyrazine is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base such as potassium carbonate or sodium hydride to form 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Hydrolysis: Corresponding alcohol and pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Fluoropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Iodopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
Uniqueness
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C8H13BrClN3O |
|---|---|
Molekulargewicht |
282.56 g/mol |
IUPAC-Name |
2-(5-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C8H12BrN3O.ClH/c1-12(2)3-4-13-8-6-10-7(9)5-11-8;/h5-6H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
FMEHCNIBIGSELD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CN=C(C=N1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



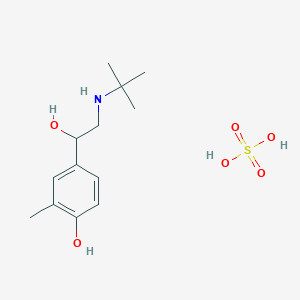
![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
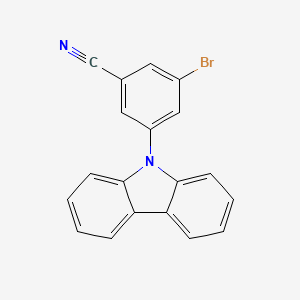

![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)

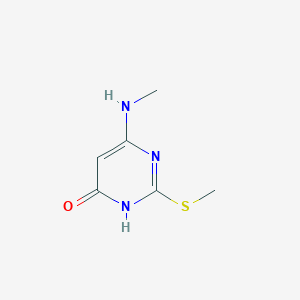
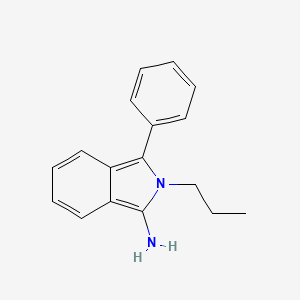
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)


